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Compound of Interest

Compound Name: CC-671

Cat. No.: B606530 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This

guide provides a comprehensive evaluation of the selectivity profile of CC-671, a dual inhibitor

of TKK protein kinase (TTK) and CDC2-like kinase 2 (CLK2), against other kinases. We

present a detailed comparison with other known kinase inhibitors, supported by experimental

data and protocols.

CC-671: A Dual Inhibitor of TTK and CLK2
CC-671 is a potent small molecule inhibitor targeting both TTK and CLK2, kinases with critical

roles in cell cycle regulation and mRNA splicing, respectively.[1] Its dual activity presents a

promising therapeutic strategy, particularly in the context of triple-negative breast cancer.[1]

This guide delves into the specifics of its kinase selectivity.

Quantitative Selectivity Profile of CC-671
The selectivity of CC-671 has been assessed using various methods, including in vitro kinase

profiling and cellular binding assays. These studies help to identify both the intended targets

and potential off-target interactions across the human kinome.

Table 1: Biochemical Potency of CC-671 against Primary Targets
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Kinase Target IC50 (nM) Reference

TTK (Mps1) 5 [2][3]

CLK2 3-6 [2][3][4]

Table 2: Off-Target Profile of CC-671 from a 255-Kinase Panel

In a broad in vitro screen against 255 kinases, CC-671 demonstrated high selectivity for its

primary targets. However, some off-target activity was observed at higher concentrations.

Off-Target Kinase IC50 (nM)

DYRK3 99

DYRK1A 104

PHKG1 136

DYRK1B 157

CLK1 300

Data sourced from a screen where CC-671 was tested at a concentration of 3 µM.[2]

Table 3: Cellular Kinase Engagement of CC-671

A cellular assay using HCT-116 cell lysates treated with 3 µM CC-671 for one hour revealed

high engagement with a limited number of kinases, indicating good selectivity within a cellular

context.

Kinase Cellular Binding (% of control)

CLK2 >75%

CAMKK2 >75%

PIP4K2B >75%

JNK1 >75%
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Data represents kinases with 75% or more cellular binding.[4]

Comparison with Alternative Kinase Inhibitors
To provide a comprehensive understanding of CC-671's selectivity, it is essential to compare it

with other inhibitors targeting either TTK or CLK2.

Table 4: Selectivity Profile of TTK Inhibitor: CFI-400945

CFI-400945 is a potent inhibitor of Polo-like kinase 4 (PLK4) that also exhibits activity against

TTK. Its selectivity has been characterized against a broad panel of kinases.

Primary Target Ki (nM)
Key Off-Targets (IC50 <
100 nM)

PLK4 0.26

ABL, AURKB, BMX, FGFR1,

FGFR2, ROS1, TEK, TRKA,

TRKB

Table 5: Selectivity Profile of CLK2 Inhibitors

Several inhibitors targeting CLK2 have been developed. Here, we highlight the selectivity of

two such compounds.

Inhibitor Primary Target IC50 (nM) Key Off-Targets

TG693 CLK1/2
CLK1: ~20, CLK2:

~50

Haspin (>90%

inhibition at 1µM)

Compound 670551 CLK2 619.7

High selectivity for

CLK2 in a panel of

~40 kinases

Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the selectivity

of kinase inhibitors like CC-671.
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KINOMEscan™ Assay (DiscoverX)
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively

measure the interactions between a compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to

the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the

kinase. A lower amount of bound kinase in the presence of the test compound indicates a

stronger interaction.

Protocol Outline:

Kinase Preparation: A panel of human kinases is expressed, purified, and tagged with a

unique DNA identifier.

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support.

Competition Assay: The DNA-tagged kinase, the test compound (at various concentrations),

and the immobilized ligand are incubated together to allow binding to reach equilibrium.

Washing: Unbound components are washed away.

Quantification: The amount of kinase remaining bound to the solid support is quantified by

qPCR of the DNA tag.

Data Analysis: The results are typically expressed as a percentage of the DMSO control (%

control), where a lower percentage indicates greater inhibition of binding. Dissociation

constants (Kd) can be determined by running the assay with a range of compound

concentrations.

Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement of a compound within a

cellular environment. It is based on the principle that the thermal stability of a protein changes

upon ligand binding.
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Principle: When a small molecule binds to its protein target, it generally stabilizes the protein's

structure, leading to an increase in its melting temperature (Tm). This change in thermal

stability can be detected by heating cell lysates or intact cells to various temperatures and then

quantifying the amount of soluble protein remaining.

Protocol Outline:

Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (e.g.,

DMSO) to allow for target engagement.

Heating: The cell suspension or lysate is divided into aliquots and heated to a range of

temperatures for a defined period (e.g., 3 minutes).

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are

separated from the soluble fraction by centrifugation.

Protein Quantification: The amount of the target protein remaining in the soluble fraction is

quantified using methods such as Western blotting or mass spectrometry.

Melt Curve Generation: A melt curve is generated by plotting the amount of soluble protein

as a function of temperature for both the compound-treated and vehicle-treated samples.

Data Analysis: A shift in the melt curve to higher temperatures in the presence of the

compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows
To visualize the biological context of CC-671's targets and the experimental approaches used

for its evaluation, the following diagrams are provided.
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Caption: TTK Signaling Pathways in Cell Cycle and Growth.
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Caption: CLK2 Signaling in mRNA Splicing and Wnt Pathway.
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Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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